![molecular formula C15H15N5O3 B2463437 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 900011-26-9](/img/structure/B2463437.png)

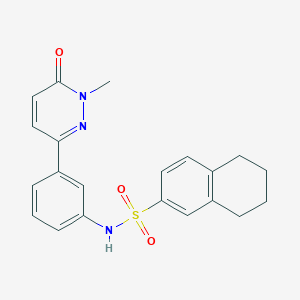

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HPPH or Photochlor, and it has been extensively studied for its use in photodynamic therapy.

Scientific Research Applications

Nanocatalysis

The functionalized graphene oxide (GO) derivative, 1,3,5-Tris(2-hydroxyethyl)isocyanurate functionalized graphene oxide (GO–THEIC), serves as an efficient nanocatalyst. Researchers have explored its catalytic application in the Biginelli condensation reaction. In this process, the GO–THEIC nanocatalyst facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Notable advantages of this procedure include:

Ionic Liquids

The compound’s hydroxyl-functionalized ionic liquid (IL) has been investigated for its thermal properties. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) revealed insights into its behavior across a wide temperature range (20°C to 600°C). These properties are essential for applications in energy storage, catalysis, and materials science .

Heterogeneous Nano-Catalysis

Another intriguing application involves 1,3,5-Tris(2-hydroxyethyl)isocyanurate functionalized SBA-15 , which acts as a novel, highly efficient, and recyclable heterogeneous nano-catalyst. Researchers have employed it in the one-pot three-component synthesis of specific compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as xanthine oxidase and epidermal growth factor receptor (EGFR) . These targets play crucial roles in various biological processes, including purine metabolism and cell growth and proliferation, respectively.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

If this compound acts similarly to other xanthine oxidase inhibitors, it could affect purine metabolism, leading to decreased production of uric acid . If it acts as an EGFR inhibitor, it could affect cell signaling pathways involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds like allopurinol are known to be about 90% absorbed from the gastrointestinal tract, with peak plasma levels occurring at 15 hours and 45 hours post-dose for allopurinol and its active metabolite, oxipurinol, respectively .

Result of Action

If it acts as a xanthine oxidase inhibitor, it could lead to decreased production of uric acid, potentially alleviating symptoms of conditions like gout . If it acts as an EGFR inhibitor, it could inhibit cell growth and proliferation, potentially having anti-cancer effects .

properties

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c21-7-6-20-14-12(8-17-20)15(23)19(10-16-14)9-13(22)18-11-4-2-1-3-5-11/h1-5,8,10,21H,6-7,9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQDZFIXIZVPCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2463368.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)

![5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride](/img/structure/B2463372.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2463373.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)

![N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2463377.png)